N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYANMKYNRFCRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group and subsequent attachment of the sulfonamide moiety. Common reagents might include dimethylamine, methylpyrimidine derivatives, and phenylmethanesulfonyl chloride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially break down the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrimidine derivatives exhibit promising antitumor properties. Studies have demonstrated that compounds similar to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial and fungal strains. Similar pyrimidine derivatives have been synthesized and tested for their ability to inhibit microbial growth, demonstrating significant antibacterial and antifungal effects . This opens avenues for developing new antibiotics or antifungal agents.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from readily available pyrimidine precursors. Various synthetic routes have been explored to modify the compound for enhanced activity or reduced toxicity. For example:
- Step 1 : Formation of the pyrimidine core.
- Step 2 : Introduction of the dimethylamino group.
- Step 3 : Coupling with phenylmethanesulfonamide.
This multi-step synthesis allows for the optimization of pharmacological properties through structural modifications .
Case Study: Antitumor Efficacy
A notable study published in Molecules evaluated the antitumor efficacy of similar compounds derived from pyrimidine frameworks. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced cytotoxicity against cancer cells, highlighting the importance of structural diversity in drug design .
Case Study: Antimicrobial Testing
Another research effort focused on assessing the antimicrobial properties of various sulfonamide derivatives, including those related to our compound of interest. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and sulfonamide groups might play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with pyrimidine- and sulfonamide-containing analogs from pharmacopeial and clinical research sources.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound is less structurally complex than the peptidomimetic analogs in Pharmacopeial Forum 2017 (e.g., compound m), which feature multiple chiral centers and bulky phenyl groups . This may influence pharmacokinetic properties such as solubility and bioavailability.
Functional Groups: Unlike Dasatinib, which employs a thiazolecarboxamide and piperazinyl group for kinase binding , the target compound uses a sulfonamide moiety. Sulfonamides are known for diverse bioactivities (e.g., carbonic anhydrase inhibition) but may reduce cell permeability compared to carboxamides.
Pyrimidine Substitution: The 6-dimethylamino-2-methylpyrimidine core in the target compound contrasts with Dasatinib’s 2-methyl-4-aminopyrimidine and the PF 43(1) analogs’ unsubstituted pyrimidinone rings. Dimethylamino groups can enhance solubility but may alter binding affinity in kinase targets.
Research Findings and Hypotheses
While direct studies on the target compound are absent, inferences are drawn from structural analogs:
- Kinase Inhibition Potential: The pyrimidine scaffold is common in kinase inhibitors (e.g., Dasatinib’s BCR-ABL targeting ). The dimethylamino group may mimic ATP-binding pocket interactions, though the sulfonamide linker could limit potency compared to carboxamide-based drugs.
- Solubility and ADME : The sulfonamide group may confer higher aqueous solubility than Dasatinib’s thiazolecarboxamide, but metabolic stability could be compromised due to susceptibility to sulfotransferases.
Biological Activity
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C17H22N4O2S and a molecular weight of approximately 358.45 g/mol. Its structure includes a pyrimidine core, a sulfonamide group, and various functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 358.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Research indicates that this compound may interact with various molecular targets in biological systems, modulating enzyme activity or receptor function. While specific mechanisms remain under investigation, preliminary studies suggest that this compound can inhibit certain biochemical pathways involved in disease processes such as cancer and infections.
Therapeutic Potential
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through interactions with specific kinases involved in cell signaling pathways. For instance, similar compounds have been reported to exhibit anticancer properties by targeting protein kinases associated with tumor growth .
- Neuroprotective Effects : Some studies suggest that compounds with structural similarities may provide neuroprotective benefits by inhibiting pathways associated with neuronal degeneration . This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : The sulfonamide group in the compound may confer antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant pathogens.
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the sulfonamide group enhanced the compound's potency against specific cancer types.
Study 2: Neuroprotective Mechanisms
In another investigation, related compounds were tested for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The findings suggested that these compounds could activate neuroprotective signaling pathways, potentially offering therapeutic strategies for neurodegenerative diseases.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyrimidine Core : Utilizing dimethylamine and methylpyrimidine derivatives.
- Attachment of Sulfonamide Moiety : This step often employs phenylmethanesulfonyl chloride under controlled conditions to ensure high yield.
- Purification : Techniques such as crystallization or chromatography are employed to achieve the desired purity for biological testing .
Q & A
Q. What are the established synthetic routes for N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide, and what key intermediates are involved?
A multi-step synthesis is typically employed, starting with the formation of the pyrimidine core. Key steps include:
- Pyrimidine ring functionalization : Introduction of dimethylamino and methyl groups at the 6- and 2-positions, respectively, via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Aminoethyl linkage : Reaction of the pyrimidine intermediate with ethylenediamine derivatives to establish the aminoethyl side chain.
- Sulfonamide coupling : Attachment of the phenylmethanesulfonamide group using sulfonyl chloride intermediates under basic conditions.
Purification often involves column chromatography or recrystallization. Critical intermediates include 6-(dimethylamino)-2-methylpyrimidin-4-amine and N-(2-aminoethyl)-1-phenylmethanesulfonamide .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., resolving isotopic patterns) .
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and regioselectivity, particularly for distinguishing dimethylamino and methyl groups on the pyrimidine ring.
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally related pyrimidine sulfonamides .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst optimization : Palladium-based catalysts improve coupling efficiency in pyrimidine functionalization steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide coupling.
- Workup strategies : Sequential extraction and pH-controlled precipitation reduce byproduct contamination.
Refer to crystallographic data (e.g., bond distances and angles) to troubleshoot steric hindrance in intermediates .
Q. What in vitro models are appropriate for evaluating the compound’s biological activity?
- Enzyme inhibition assays : Target kinases or sulfotransferases, given the sulfonamide group’s potential as a hydrogen-bond donor.
- Cell-based models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, with IC determination via MTT assays.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins.
Methodology for related compounds includes dose-response curves and competitive binding experiments .
Q. How does the substitution pattern on the pyrimidine ring influence the compound’s pharmacokinetic properties?
- Dimethylamino group : Enhances solubility via protonation at physiological pH but may reduce blood-brain barrier penetration.
- Methyl group at position 2 : Increases metabolic stability by sterically blocking oxidation.
- Aminoethyl linker : Balances hydrophilicity and flexibility for target engagement.
Comparative studies on analogs (e.g., fluorophenyl or isopropyl substitutions) suggest that lipophilic groups improve membrane permeability but may increase off-target effects .
Methodological Notes
- Contradictions in data : Discrepancies in reported yields for sulfonamide coupling may arise from differences in solvent purity or reagent stoichiometry. Validate protocols with control reactions .
- Advanced characterization : Pair X-ray data with DFT calculations to predict electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
